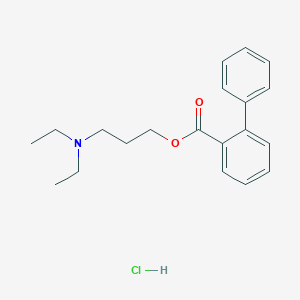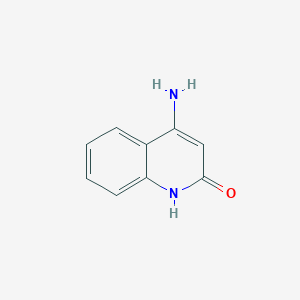
4-Aminoquinoline-2-one
Overview
Description
what is '4-Aminoquinoline-2-one'? this compound is an organic compound composed of a quinoline ring with an amine group and an oxo group. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. the use of 'this compound' this compound can be used in organic synthesis as an intermediate in the preparation of a variety of compounds. These include pharmaceuticals, dyes, and other organic materials. It is also used as a catalyst in the synthesis of polymers, and in the production of rubber and plastics. Additionally, it can be used in the synthesis of agrochemicals, such as herbicides and pesticides. the chemistry of 'this compound' this compound is a heterocyclic organic compound containing nitrogen, carbon, and oxygen atoms. It is a quinoline derivative and has the molecular formula C9H7NO. It is a colorless solid that is soluble in organic solvents. The compound is formed when an amine group is attached to a quinoline ring. This is done by reacting aniline with an aldehyde in the presence of a strong acid. This reaction forms an imine, which is then reduced to the amine group. The compound has a basic character due to the presence of the amine group. It can act as a nucleophile in organic reactions and can be used as a catalyst in a variety of reactions. It can be used as a ligand in coordination chemistry. In addition, this compound can be used as a precursor in the synthesis of a variety of drugs, including antimalarials, antibiotics, and antivirals. It can also be used in the synthesis of dyes and other organic compounds. the biochemical/physical effects of 'this compound' this compound is a chemical compound that is used in the synthesis of various drugs, such as antimalarial medications. It is also used in the production of dyes and other chemical intermediates. Biochemically, this compound acts as a nucleophilic reagent, meaning that it can react with other molecules to form new compounds. It is also a strong reducing agent, meaning it can donate electrons to other molecules. Physically, this compound is a colorless crystalline solid that has a melting point of 144-146°C. It is soluble in water and ethanol, and insoluble in benzene. It has a molecular weight of 183.20 g/mol and a molecular formula of C7H7NO2. the benefits of 'this compound' this compound is a versatile chemical compound that has a wide range of uses. It can be used as a catalyst for chemical reactions, as a reagent for organic synthesis, and as an intermediate for the production of a variety of pharmaceuticals and other industrial products. It is also used in the development of new materials and in the production of dyes and pigments. In addition, it is used in the manufacture of cosmetics, food additives, and drugs. The compound has the potential to reduce environmental pollution and is also used in the development of biodegradable plastics. the related research of 'this compound' 1. Synthesis and Characterization of this compound Derivatives. 2. Antimicrobial Activity of this compound Derivatives. 3. Photophysical Properties of this compound Derivatives. 4. Biological Activity of this compound Derivatives. 5. Synthesis of this compound Derivatives as Potential Anticancer Agents. 6. Structural Properties of this compound Derivatives. 7. Theoretical Studies of this compound Derivatives. 8. Application of this compound Derivatives in Organic Synthesis. 9. Synthesis and Reactivity of this compound Derivatives. 10. Catalytic Activity of this compound Derivatives.
Scientific Research Applications
Anticancer Activity : 4AQ-triazine based molecular hybrids demonstrate potential as anticancer agents. They induce apoptosis and inhibit growth in various human cancer cell lines (Manohar et al., 2014).
Neurodegenerative Disease Treatment : Certain 4AQ compounds act as potent NMDA receptor antagonists, showing promise for treating neurodegenerative diseases (Pinard et al., 2002).
Pharmaceutical Synthesis : A one-pot, two-stage synthetic route to substituted 4AQs has been developed, allowing for the production of pharmaceutically valuable compounds (Collet et al., 2017).
Antimalarial Drugs : 4AQs, including well-known compounds like chloroquine, are effective against malaria, particularly chloroquine-resistant Plasmodium falciparum. New lead compounds are being developed to overcome drug resistance problems (O’Neill et al., 2006).
Mode of Action in Malaria Treatment : 4AQ antimalarials work by accumulating in the parasite's digestive vacuole. Tricyclic drugs may reverse chloroquine resistance (Pussard & Verdier, 1994).
Drug Potency Correlation : The antimalarial potency of 4AQ analogues varies significantly, and drug accumulation is correlated with potency, suggesting additional factors influencing drug effectiveness (Hawley et al., 1996).
Microwave-Assisted SNAr Reactions : This technique enables efficient conversion of 4,7-dichloroquinoline into a library of 4AQs, offering a rapid and potentially cleaner route to antimalarial agents (Melato et al., 2007).
Electrochemical Sensors : These sensors provide quick and sensitive analysis of 4AQ drugs in biological and environmental samples, benefiting from simplicity and limited resource usage (Matrouf et al., 2022).
Environmentally Friendly Synthesis : A greener method for synthesizing 4-aminoquinoline-2-ones uses recyclable choline hydroxide, offering high yields and an easier process compared to traditional methods (Sanap & Shankarling, 2015).
Mechanism of Action
Target of Action
The primary target of 4-Aminoquinoline-2-one compounds, such as Chloroquine (CQ) and Amodiaquine (AQ), is the Fe (II)-protoporphyrin IX in Plasmodium falciparum . These compounds have been used for several decades for the control and eradication of malaria .
Mode of Action
Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a less toxic form. This drug-heme complex is toxic and disrupts membrane function .
Biochemical Pathways
The affected biochemical pathway involves the inhibition of heme polymerase activity, leading to the accumulation of free heme. This disrupts the normal functioning of the parasites, leading to their death .
Pharmacokinetics
Due to their weak base properties, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .
Result of Action
The result of the action of this compound compounds is the death of the malaria parasites. By inhibiting heme polymerase activity and causing the accumulation of toxic free heme, these compounds disrupt the normal functioning of the parasites .
Action Environment
The action of this compound compounds can be influenced by environmental factors. For instance, oxygen tension has been shown to govern the activity of these compounds against P. falciparum, with high O2 tension (21%) leading to increased efficacy of the drug compared to lower (10%) O2 tension .
Safety and Hazards
Future Directions
The aminoquinoline core exhibits versatile pharmacological properties, particularly in the area of anticancer activity. Future research is focused on the potential of the 4-aminoquinoline scaffold in the development of anticancer agents by targeting the HIF-1α signaling pathway . Additionally, the 4-aminoquinoline compounds have shown significant antimalarial activities, suggesting their potential use in the discovery of new antimalarial agents against drug-resistant malaria .
Biochemical Analysis
Biochemical Properties
4-Aminoquinoline-2-one interacts with various enzymes, proteins, and other biomolecules. Compounds containing the 4-aminoquinoline moiety, like this compound, are known to exhibit various pharmacological properties . These compounds have been synthesized and developed as lead molecules in the drug development process .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. For instance, it has been found to have high in vitro potency against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, accompanied by low toxicity to L6 rat fibroblasts and MRC5 human lung cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a form less toxic .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not fully understood. It has been observed that the new compounds displayed high in vitro potency, markedly superior to chloroquine and comparable to amodiaquine, against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum .
Metabolic Pathways
It is known that 4-aminoquinoline pharmacophores have gained a lot of interest from researchers to design and develop biologically important molecules .
Properties
IUPAC Name |
4-amino-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-5-9(12)11-8-4-2-1-3-6(7)8/h1-5H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZHBEHGSJQMGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332689 | |
| Record name | 4-AMINOQUINOLINE-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110216-87-0 | |
| Record name | 4-AMINOQUINOLINE-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using choline hydroxide (ChOH) in the synthesis of 4-aminoquinoline-2-ones?
A1: Traditional methods for synthesizing 4-aminoquinoline-2-ones often rely on harsh reaction conditions and toxic reagents, leading to environmental concerns. This research [] highlights the use of choline hydroxide (ChOH) as a greener alternative. * Biodegradability & Recyclability: ChOH is a biodegradable and recyclable catalyst, minimizing waste and environmental impact. []* Efficiency: The reaction proceeds rapidly and efficiently, leading to high yields of the desired 4-aminoquinoline-2-one product. []* Simplicity: The process involves a straightforward workup, making it a practical and user-friendly approach in laboratory settings. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
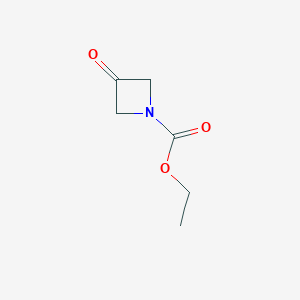
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)

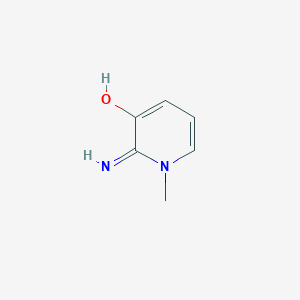

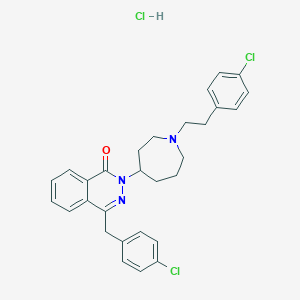
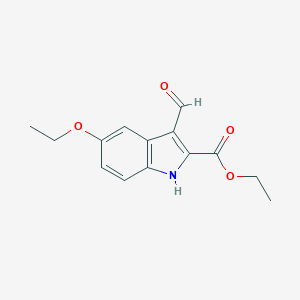

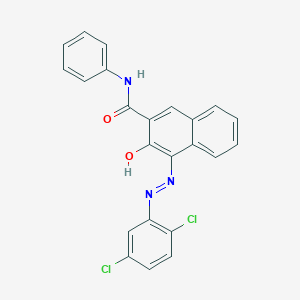
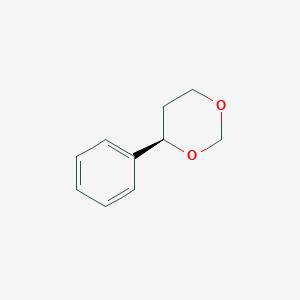

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)

